molecular formula C8H15ClO3 B023352 Tert-butyl 2-(2-chloroethoxy)acetate CAS No. 73834-55-6

Tert-butyl 2-(2-chloroethoxy)acetate

Cat. No. B023352
CAS RN: 73834-55-6
M. Wt: 194.65 g/mol
InChI Key: WMVRQEMWJYRSNF-UHFFFAOYSA-N
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Description

"Tert-butyl 2-(2-chloroethoxy)acetate" is a compound of interest in synthetic organic chemistry due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its structural features, such as the tert-butyl group and the 2-chloroethoxy moiety, make it a valuable intermediate in the construction of complex organic molecules.

Synthesis Analysis

Research has not directly reported the synthesis of "Tert-butyl 2-(2-chloroethoxy)acetate," but studies on related compounds provide insights into possible synthetic routes. For instance, tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, using palladium acetate and triphenylphosphine as a catalyst system, indicating a potential pathway for synthesizing similar tert-butyl-based compounds (Xinjian Li et al., 2014).

Molecular Structure Analysis

Although direct information on the molecular structure of "Tert-butyl 2-(2-chloroethoxy)acetate" is scarce, research on structurally related compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals the importance of analyzing bond lengths, angles, and molecular conformations in understanding reactivity and physical properties (C. Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl compounds engage in a variety of chemical reactions, highlighting the reactivity of the tert-butyl group and its derivatives. For example, tert-butyl peroxy radicals are involved in photodissociation and can add to fullerenes to form stable multiadducts, demonstrating the radical's reactivity and potential for creating complex structures (L. Gan et al., 2002).

Scientific Research Applications

Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: Tert-butyl 2-(2-chloroethoxy)acetate is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for Tert-butyl 2-(2-chloroethoxy)acetate would depend on the specific research context. Unfortunately, the available information does not provide detailed procedures .
  • Results or Outcomes: The outcomes of using Tert-butyl 2-(2-chloroethoxy)acetate also depend on the specific research context. The available information does not provide detailed results or outcomes .

I also found a related compound, Tert-butyl acetate, which has been synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . This process resulted in a conversion of acetic acid up to 72% with the selectivity of Tert-butyl acetate as high as 97% .

Solvent for Coatings

  • Specific Scientific Field: Industrial Chemistry
  • Summary of the Application: Tert-butyl acetate, a related compound, is used as a solvent in various products such as coatings, industrial detergents, and surface treating agents .
  • Methods of Application or Experimental Procedures: Tert-butyl acetate is used in the formulation of these products, contributing to viscosity reduction, surface wetting, flow and leveling, and hardness development .
  • Results or Outcomes: The use of Tert-butyl acetate as a solvent has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada .

Synthesis of Ethers and Esters

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Tert-butyl 2,2,2-trichloroacetimidate, another related compound, may be used in the synthesis of ethers and esters .
  • Methods of Application or Experimental Procedures: This compound can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
  • Results or Outcomes: The specific outcomes would depend on the particular alcohols and carboxylic acids used in the reaction .

Synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Tert-butyl 2,2,2-trichloroacetimidate, a related compound, may be used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine .
  • Methods of Application or Experimental Procedures: This compound can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
  • Results or Outcomes: The specific outcomes would depend on the particular alcohols and carboxylic acids used in the reaction .

Synthesis of Tert-butyl Acetate via Eco-friendly Additive Reaction

  • Specific Scientific Field: Green Chemistry
  • Summary of the Application: Tert-butyl acetate, a related compound, has been synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .
  • Methods of Application or Experimental Procedures: The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of Tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .
  • Results or Outcomes: The conversion of acetic acid could reach 72% with the selectivity of Tert-butyl acetate as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .

properties

IUPAC Name

tert-butyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRQEMWJYRSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503040
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-chloroethoxy)acetate

CAS RN

73834-55-6
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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